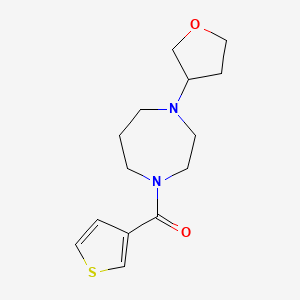

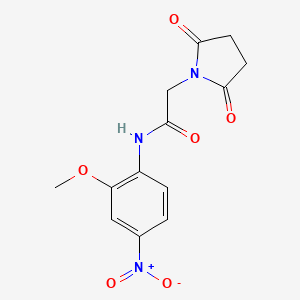

(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the diazepane family and has a unique structure that makes it a promising candidate for use in various research studies.

Scientific Research Applications

High-Performance Liquid Chromatography Applications

One of the applications of related compounds is in high-performance liquid chromatography (HPLC). A study by Watanabe & Imai (1981) utilized 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a precolumn fluorescent labeling reagent for HPLC of amino acids, including proline and hydroxyproline. In their process, they included 1.8% tetrahydrofuran in their mobile phase, demonstrating the use of tetrahydrofuran derivatives in analytical chemistry methods (Watanabe & Imai, 1981).

Anticancer Activity

Compounds with structural similarities to (4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone have been studied for their anticancer properties. For example, a novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells (Kong et al., 2018).

Chemical Synthesis and Rearrangements

In the field of organic synthesis, related compounds have been utilized in creating new chemical structures. Fesenko & Shutalev (2014) developed a novel synthesis of 2,3-dihydro-1H-1,3-diazepin-2-ones, showcasing the versatility of diazepinone derivatives in chemical transformations (Fesenko & Shutalev, 2014).

Docking and DFT Studies

Shahana & Yardily (2020) conducted docking and density functional theory (DFT) studies on novel compounds including thiophene derivatives. Their work provides insights into the theoretical aspects of these compounds, potentially contributing to the understanding of their biological activities (Shahana & Yardily, 2020).

Photolytic Reactions

Studies on the photochemical reactions of diazotetrahydrofuranones by Nikolaev et al. (2010) highlight the chemical behavior of tetrahydrofuran derivatives under UV irradiation, contributing to the understanding of their stability and reactivity (Nikolaev et al., 2010).

Antimicrobial Evaluation

In the realm of antimicrobial research, Shankar et al. (2016) synthesized novel benzofuran-based analogues of chalcone and 1,4-benzodiazepine, showing the potential of such compounds in antimicrobial applications (Shankar et al., 2016).

properties

IUPAC Name |

[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c17-14(12-3-9-19-11-12)16-5-1-4-15(6-7-16)13-2-8-18-10-13/h3,9,11,13H,1-2,4-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAZVUCILJCWSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CSC=C2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxolan-3-yl)-4-(thiophene-3-carbonyl)-1,4-diazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2449087.png)

![(3,5-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2449093.png)

![2-(5-methylthiophen-2-yl)-N-[(E)-2-phenylethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2449103.png)

![(E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide](/img/structure/B2449104.png)

![N-(2,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2449106.png)

![2-[[1-(Cyclopropanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2449109.png)